molecular formula C10H15N3O4 B6642163 2-[4-[(2-Propan-2-yloxyacetyl)amino]pyrazol-1-yl]acetic acid

2-[4-[(2-Propan-2-yloxyacetyl)amino]pyrazol-1-yl]acetic acid

Cat. No. B6642163
M. Wt: 241.24 g/mol
InChI Key: ZRYHYHMQRFPSTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(2-Propan-2-yloxyacetyl)amino]pyrazol-1-yl]acetic acid is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is also known as IPAPA, and it is a pyrazole derivative that has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of IPAPA is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune system. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2, IPAPA can reduce inflammation and pain. Additionally, IPAPA has been shown to modulate the immune system by reducing the production of cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
IPAPA has been shown to have several biochemical and physiological effects in animal models. In addition to its anti-inflammatory and analgesic effects, IPAPA has been shown to reduce oxidative stress and improve liver function. Additionally, IPAPA has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using IPAPA in lab experiments is its relatively simple synthesis method. Additionally, IPAPA has shown promising results in animal models, making it a potential candidate for the development of new drugs. However, there are also limitations to using IPAPA in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, more research is needed to determine the safety and efficacy of IPAPA in humans.

Future Directions

There are several future directions for the study of IPAPA. One direction is to further investigate its mechanism of action and its potential use in the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, more research is needed to determine the safety and efficacy of IPAPA in humans. Finally, the synthesis of IPAPA could be optimized to improve its yield and purity, making it more accessible for scientific research.

Synthesis Methods

The synthesis of IPAPA involves the reaction of 4-amino-1H-pyrazole-3,5-dicarboxylic acid with isobutyl chloroformate in the presence of triethylamine. This reaction results in the formation of IPAPA, which is a white crystalline solid. The synthesis method of IPAPA is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

IPAPA has shown potential applications in various fields of scientific research. One of the primary applications of IPAPA is in medicinal chemistry, where it has been studied for its potential use as a drug candidate. IPAPA has been shown to have anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the development of new drugs. Additionally, IPAPA has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-[4-[(2-propan-2-yloxyacetyl)amino]pyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c1-7(2)17-6-9(14)12-8-3-11-13(4-8)5-10(15)16/h3-4,7H,5-6H2,1-2H3,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYHYHMQRFPSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(=O)NC1=CN(N=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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